3'-Hydroxy-5,6,7,4'-tetramethoxyflavone 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone
Brand Name: Vulcanchem
CAS No.: 21764-09-0
VCID: VC0190349
InChI: InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone

CAS No.: 21764-09-0

VCID: VC0190349

Molecular Formula: C19H18O7

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone - 21764-09-0

Description

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone is a chemical compound with the molecular formula C19H18O7C_{19}H_{18}O_7 and a molecular weight of 358.3 g/mol . It is also known by several other names, including eupatorin-5-methyl ether and 2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one . This compound is a flavonoid . Flavonoids are a class of organic compounds with methoxy groups attached to the C6 or C8 atom of the flavonoid backbone .

Another similar compound is 7-Hydroxy-3',4',5,6-tetramethoxyflavone, which belongs to the class of organic compounds known as 6-o-methylated flavonoids . It has been detected, but not quantified, in citrus fruits and mandarin oranges, suggesting it could be a potential biomarker for the consumption of these foods . Also, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone is another similar compound that belongs to the class of organic compounds known as 8-o-methylated flavonoids . It has been detected, but not quantified, in citrus and mandarin orange (clementine, tangerine) . This could make 4'-hydroxy-5,6,7,8-tetramethoxyflavone a potential biomarker for the consumption of these foods .

Note: There exists another chemical compound named “3-Hydroxy-3,4, 5,7-tetramethoxyflavone” . It is a tetramethoxyflavone that is the 5,7,3',4'-tetramethyl derivative of quercetin .

CAS No. 21764-09-0
Product Name 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone
Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one
Standard InChI InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3
Standard InChIKey LYLDPYNWDVVPIQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O
Synonyms 2-(3-Hydroxy-4-methoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one; 3'-Hydroxy-4',5,6,7-tetramethoxyflavone; 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone
Reference Elliott, A., et al., Biochem. Pharmacol., 44, 1603 (1992)
Furuta, S., et al., J. Food Sci., 62, 526 (1997)
PubChem Compound 7020615
Last Modified Aug 15 2023

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